5-Bromo-1,1,2,2,3,3-hexamethylindane

Description

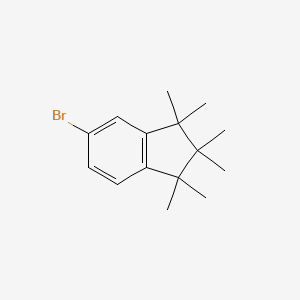

5-Bromo-1,1,2,2,3,3-hexamethylindane: is an organic compound with the molecular formula C15H21Br . It is a derivative of indane, characterized by the presence of a bromine atom at the 5th position and six methyl groups at the 1, 1, 2, 2, 3, and

Properties

Molecular Formula |

C15H21Br |

|---|---|

Molecular Weight |

281.23 g/mol |

IUPAC Name |

5-bromo-1,1,2,2,3,3-hexamethylindene |

InChI |

InChI=1S/C15H21Br/c1-13(2)11-8-7-10(16)9-12(11)14(3,4)15(13,5)6/h7-9H,1-6H3 |

InChI Key |

FECNLRGSKHAKIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(C1(C)C)(C)C)C |

Origin of Product |

United States |

Biological Activity

5-Bromo-1,1,2,2,3,3-hexamethylindane is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on various studies and findings.

- Molecular Formula : C15H21Br

- Molecular Weight : 293.24 g/mol

- CAS Number : 1634-09-9

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

The biological activity of this compound is believed to be mediated through its interaction with cellular targets such as enzymes and receptors. The bromine substituent may enhance its lipophilicity and facilitate membrane penetration, allowing for greater bioavailability and interaction with intracellular targets.

Study 1: Antioxidant Effects in Yeast Models

In a study conducted using Saccharomyces cerevisiae, the administration of this compound resulted in increased tolerance to oxidative stress. The compound was shown to reduce lipid peroxidation levels significantly and enhance the expression of stress-related proteins.

Study 2: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial effects of the compound on wound infections caused by resistant bacteria. The results indicated that treatment with this compound led to a significant reduction in bacterial load and improved healing times compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.